Fusafungine

Descripción general

Descripción

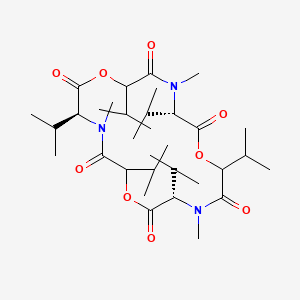

La Fusafungina es un compuesto antibiótico derivado del ascomiceto Fusarium lateritium. Es una mezcla de ciclohexadepsipéptidos enniatínicos compuestos por residuos alternantes de ácido D-α-hidroxívalérico y L-N-metilaminoácido . La Fusafungina se ha utilizado principalmente para el tratamiento de infecciones nasales y de garganta debido a sus propiedades antimicrobianas y antiinflamatorias .

Métodos De Preparación

La Fusafungina se produce mediante la fermentación de Fusarium lateritium. El caldo de fermentación se extrae con un disolvente adecuado y el extracto se purifica mediante diversas técnicas cromatográficas . La purificación adicional se puede lograr mediante la extracción contracorriente de una solución de hidrocarburos con una mezcla de metanol-agua, seguida de la cristalización mediante la adición de agua .

Análisis De Reacciones Químicas

La Fusafungina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La Fusafungina se puede oxidar para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden producir formas reducidas de Fusafungina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución . Los productos principales formados a partir de estas reacciones son típicamente derivados enniatínicos modificados con actividades biológicas alteradas .

Aplicaciones Científicas De Investigación

Medical Applications

Fusafungine has been primarily utilized in the treatment of upper respiratory tract infections (URTIs). Clinical studies have demonstrated its efficacy in reducing symptoms associated with these infections, which are often complicated by bacterial superinfections. A significant study involving 166 patients indicated that treatment with this compound resulted in a substantial reduction of URTI symptoms, with 92.1% of physicians rating the treatment as excellent or good .

Key Findings:

- Efficacy: Significant symptom reduction was noted (p < 0.001).

- Acceptability: 77.7% of patients required no further treatment after seven days.

- Tolerability: Extremely well tolerated, with poor acceptability reported by only one patient.

Antimicrobial Properties

This compound exhibits bacteriostatic activity against various microorganisms responsible for respiratory infections. Its mechanism includes anti-inflammatory effects, which are believed to involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This dual action enhances its therapeutic profile in managing infections where inflammation plays a critical role.

Clinical Studies:

- A randomized double-blind study showed that this compound significantly alleviated symptoms of rhinitis and pharyngitis compared to placebo .

- In a multicenter study, improvements in symptoms like dysphagia and nasal obstruction were documented, with substantial regression noted in many cases .

Potential Agricultural Uses

Research has also explored this compound's antifungal properties for agricultural applications. Its effectiveness as a biopesticide has been investigated due to its ability to combat fungal pathogens that affect crops. This aspect is particularly relevant given the rising concerns over chemical pesticides' environmental impact and the need for sustainable agricultural practices.

Research on Resistance Mechanisms

As antibiotic resistance becomes increasingly problematic, this compound's unique mechanisms present an opportunity for developing new therapeutic strategies. Studies have focused on its action against resistant strains of bacteria and fungi, highlighting its potential role in combating resistant infections .

Table 1: Summary of Clinical Studies on this compound

| Study Reference | Study Design | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|---|

| Abruzzi, 1968 | Double-blind placebo-controlled | 200 | 7 days | Significant symptom reduction in URTIs |

| Feutren, 1980 | Open multicenter study | 2002 | Varied | High rates of symptom improvement across multiple categories |

| Samolinski, 1997 | Open multicenter study | Not specified | Varied | Documented improvements in dysphagia and nasal obstruction |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Bacteriostatic Activity | Inhibits bacterial growth through interference with protein synthesis |

| Anti-inflammatory Effects | Reduces inflammation by inhibiting pro-inflammatory cytokines |

| Antifungal Properties | Effective against various fungal pathogens; potential biopesticide use |

Case Study 1: Efficacy in Upper Respiratory Tract Infections

A multi-center study assessed the effectiveness of this compound in adults with URTIs. Patients reported significant symptom relief after treatment, with most not requiring further medical intervention post-treatment.

Case Study 2: Antimicrobial Resistance

Research into this compound's efficacy against antibiotic-resistant strains has shown promising results, suggesting its potential role in future therapeutic regimens aimed at resistant infections.

Mecanismo De Acción

La Fusafungina ejerce sus efectos a través de múltiples mecanismos:

Actividad Antimicrobiana: La Fusafungina muestra actividad bacteriostática contra una amplia gama de microorganismos responsables de infecciones respiratorias.

Actividad Antiinflamatoria: La Fusafungina inhibe la producción de citoquinas proinflamatorias como el factor de necrosis tumoral-α, la interleucina-1 y la interleucina-6.

Dirigidos Moleculares: La Fusafungina se dirige a las membranas celulares bacterianas, alterando su integridad y función.

Comparación Con Compuestos Similares

La Fusafungina es única entre los depsipéptidos cíclicos debido a sus propiedades antimicrobianas y antiinflamatorias duales. Los compuestos similares incluyen:

Pleuromutilinas: Estos son antibióticos de origen fúngico con un mecanismo de acción diferente, que se dirigen principalmente a los ribosomas bacterianos.

La combinación de actividades antimicrobianas y antiinflamatorias de la Fusafungina la hace particularmente efectiva en el tratamiento de infecciones respiratorias sin inducir resistencia bacteriana .

Actividad Biológica

Fusafungine is a bacteriostatic agent with notable anti-inflammatory properties, primarily used in the treatment of upper respiratory tract infections. Its biological activity has been extensively studied, revealing its efficacy against various bacterial strains and its impact on inflammatory responses.

This compound operates through multiple mechanisms:

- Bacteriostatic Effect : It inhibits the growth of bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Branhamella catarrhalis .

- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit IL-1 by 80% and TNF-alpha by 68% in macrophages, suggesting a strong anti-inflammatory potential .

- Impact on Immune Response : this compound enhances the activity of natural killer (NK) cells and promotes IL-2 production, which may contribute to its therapeutic effects in infections .

Case Studies and Clinical Trials

- Acute Rhinopharyngitis : A pooled analysis of clinical trials demonstrated that this compound led to a 61.5% improvement in nasal symptoms over four days compared to 46.8% with placebo . In a multicenter trial involving 1300 patients, this compound was reported to have very good efficacy in treating both viral and bacterial infections without significant differences in outcomes between the two types .

- Rhinosinusitis : In an animal model study involving rabbits with induced bacterial rhinosinusitis, this compound treatment resulted in significant recovery from inflammation and reduced bacterial load within the nasal cavities . Histopathological assessments confirmed decreased inflammation after treatment.

- Comparison with Other Treatments : In studies comparing this compound with non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics, no significant differences in effectiveness were observed, indicating that this compound could be a viable monotherapy option for respiratory infections .

Side Effects and Safety Profile

Despite its efficacy, this compound is associated with certain risks:

- Adverse Reactions : There have been reports of hypersensitivity reactions, including anaphylaxis, leading to fatalities in some cases . The European Medicines Agency (EMA) noted six fatal cases post-marketing, primarily related to allergic reactions .

- Tolerance : In clinical studies, tolerance was rated as very good in 56% of cases and good in 40%, with only 4% reporting poor tolerance .

Summary of Findings

| Study Type | Efficacy (%) | Side Effects (%) | Notes |

|---|---|---|---|

| Acute Rhinopharyngitis | 61.5 | 4 | Significant improvement over placebo |

| Rhinosinusitis (Animal Study) | N/A | N/A | Decreased inflammation and bacterial load |

| Multicenter Trial (1300 patients) | N/A | 12 | No difference between viral/bacterial efficacy |

Propiedades

IUPAC Name |

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-OGLSAIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912008 | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393-87-9, 11113-62-5 | |

| Record name | Fusafungine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusafungine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08965 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusafungine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.